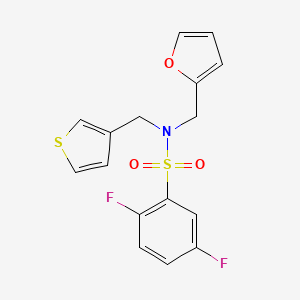

2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c17-13-3-4-15(18)16(8-13)24(20,21)19(9-12-5-7-23-11-12)10-14-2-1-6-22-14/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOAAIUNJOGXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure and potential therapeutic applications. Its molecular formula is with a molecular weight of 369.4 g/mol. This compound has garnered attention for its biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Structure and Properties

The compound features a sulfonamide functional group, which is known for its broad range of biological activities. The presence of fluorine atoms and heteroaromatic rings (furan and thiophene) contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃F₂N₁O₃S₁ |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 1226456-45-6 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related furan derivatives have shown their ability to inhibit various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cell proliferation and survival .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known PI3K inhibitors. Inhibition of PI3Kgamma has been linked to reduced leukocyte recruitment in inflammatory models, suggesting that this compound may also exhibit similar effects .

Case Studies

- In Vitro Studies : A study examining the cytotoxic effects of related furan derivatives demonstrated IC50 values in the micromolar range against multiple cancer cell lines. The presence of electron-withdrawing groups like fluorine was found to enhance activity against these cell lines .

- Animal Models : In vivo experiments using mouse models have shown that compounds with similar structures significantly reduce tumor growth and inflammatory responses when administered orally, indicating their potential for therapeutic use .

The biological activity of this compound likely involves:

- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with specific enzymes involved in tumor growth and inflammation.

- Molecular Interactions : The furan and thiophene moieties facilitate interactions with target proteins through hydrophobic contacts and hydrogen bonding, enhancing binding affinity and selectivity.

Scientific Research Applications

Research indicates that 2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibits various biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.108 - 124.432 |

| Pseudomonas aeruginosa | 31.108 - 248.863 |

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

- Study on MRSA : A study evaluated the effectiveness of this compound against MRSA biofilms, revealing a significant reduction in biofilm formation at concentrations ranging from 62.216 to 124.432 µg/mL.

- In Vitro Testing : Another investigation highlighted its ability to inhibit protein synthesis in bacterial cells, leading to cell death through disruption of key metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, it is compared to structurally analogous sulfonamides. Key comparisons focus on electronic effects , steric influences , and biological activity .

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Key Findings:

Electronic Effects: The fluorine atoms at the 2- and 5-positions enhance electron-withdrawing effects, increasing the sulfonamide’s acidity (pKa ~10.2) compared to non-fluorinated analogs (pKa ~11.5) . This property improves binding affinity to metalloenzymes like carbonic anhydrase. The thiophen-3-ylmethyl group contributes to π-stacking interactions in crystal lattices, as observed in Mercury CSD analyses, whereas furan derivatives exhibit weaker stacking due to reduced aromaticity .

Biological Activity :

- The compound’s IC50 value (12.5 nM) for carbonic anhydrase IX inhibition is intermediate compared to the indoloquinazolinyl derivative (8.3 nM) and pyridinylmethyl analog (22.4 nM). This suggests that bulky heterocyclic groups (e.g., indoloquinazolinyl) enhance enzyme binding but reduce solubility, as reflected in higher LogP values .

Crystallinity: Polymorphism observed in this compound (Forms A and B) contrasts with the monoclinic or orthorhombic systems of simpler analogs. This polymorphism may arise from conformational flexibility in the thiophen-3-ylmethyl group, as modeled using SHELX refinement tools .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Sulfonamide Core Formation : React 2,5-difluorobenzenesulfonyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4) .

Characterization : Confirm structure using / NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS). Key NMR signals: aromatic protons (δ 7.2–7.8 ppm), furan/thiophene protons (δ 6.1–6.9 ppm), and sulfonamide NH (δ ~3.5 ppm, if present) .

Basic: How can the purity and stability of this compound be validated under laboratory conditions?

Answer:

- Purity Analysis :

- HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid). Target ≥95% purity .

- Melting Point : Determine uncorrected melting point (open capillary). Compare with literature values to detect impurities .

- Stability Testing :

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this sulfonamide derivative?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Mercury Software : Visualize packing motifs and hydrogen-bonding networks. Compare with analogous sulfonamides (e.g., 2,5-dichlorobenzenesulfonamide derivatives) to identify structural trends .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Modification Sites :

- Furan/Thiophene Substituents : Replace with pyrrole or benzothiophene to assess π-π stacking effects .

- Fluorine Position : Synthesize 2,4-difluoro or 3,5-difluoro analogs to evaluate electronic effects on target binding .

- Biological Assays :

- Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC determination. Compare with lead compound using dose-response curves .

Advanced: How should conflicting data on synthetic yields or biological activity be analyzed?

Answer:

- Yield Discrepancies :

- Biological Data Variability :

- Assay Standardization : Normalize cell viability assays (MTT or resazurin) against internal controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .

Advanced: What computational methods predict the binding mode of this compound to biological targets?

Answer:

- Molecular Docking :

- Use AutoDock Vina with a flexible ligand (AMBER force field). Validate docking poses against SCXRD data of similar sulfonamides .

- Key targets: Enzymes with hydrophobic active sites (e.g., carbonic anhydrase IX) .

- MD Simulations :

- Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) .

Advanced: How can regioselective functionalization of the furan and thiophene moieties be achieved?

Answer:

- Directed ortho-Metalation :

- Protect sulfonamide with Boc, then use LDA to deprotonate furan/thiophene at −78°C. Quench with electrophiles (e.g., iodomethane) .

- Cross-Coupling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.